Rhinovirus Serotype Selectivity: Compact 3-(Dialkylamino)-5-phenylisoxazoles Demonstrate Anti‑Group B (HRV‑2) Specificity, Whereas Elongated WIN Analogues Target Group A (HRV‑14)
The target compound (CAS 1215‑23‑2) and its compact 3‑(dialkylamino)‑5‑phenylisoxazole congeners exhibit activity exclusively against HRV‑2 (group B rhinovirus), whereas the clinical WIN‑series reference Disoxaril (WIN 51711) and WIN 54954 display broad anti‑group A (HRV‑14) activity [REFS‑1][REFS‑2]. This serotype selectivity is a critical differentiation parameter for screening campaigns targeting specific rhinovirus groups.
| Evidence Dimension | Anti‑rhinovirus serotype selectivity profile |
|---|---|
| Target Compound Data | 3-(Dialkylamino)-5-phenylisoxazoles with compact structure (parent scaffold of CAS 1215‑23‑2): active against HRV‑2 (type B activity); no activity against HRV‑14 reported [REFS‑1]. |
| Comparator Or Baseline | Disoxaril (WIN 51711): MIC range 0.004–6.2 µg/mL against 33 rhinovirus serotypes including HRV‑14, with plaque‑reduction activity predominantly against group A viruses [REFS‑3]. WIN 54954: MIC range 0.007–2.2 µg/mL against 50 of 52 rhinovirus serotypes, with broad group A coverage [REFS‑4]. |
| Quantified Difference | Target compound scaffold restricts activity to group B (HRV‑2); WIN comparators achieve sub‑µg/mL MIC values against group A serotypes, illustrating orthogonal selectivity profiles. |
| Conditions | Plaque reduction assay in HeLa cells; compound series tested in parallel within the Mazzei 1996 and 2000 studies. |
Why This Matters
Procurement decisions for antiviral screening must align compound serotype selectivity with the intended viral target; substituting a group‑A‑selective WIN compound for a group‑B‑selective 3‑(dialkylamino)‑5‑phenylisoxazole would produce false‑negative screening results against HRV‑2.
- [1] M. Mazzei, G. Garzoglio, A. Balbi, T. Grandi, A. De Montis, S. Corrias, P. La Colla. Synthesis and antirhinovirus activity of 3-(diethylamino)-5-phenylisoxazole derivatives. Farmaco, 1996, 51(5), 351–359. View Source
- [2] M. Mazzei, R. Dondero, B. Ledda, F. Demontis, L. Vargiu. Disoxaril-related 3-(diethylamino)-5-phenylisoxazoles. Farmaco, 2000, 55(2), 119–124. View Source
- [3] D.C. Pevear, M.J. Fancher, P.J. Felock, M.G. Rossmann, M.S. Miller, G. Diana, A.M. Treasurywala, M.A. McKinlay, F.J. Dutko. Conformational change in the floor of the human rhinovirus canyon blocks adsorption to HeLa cell receptors. J. Virol., 1989, 63(5), 2002–2007. (MIC data for WIN 51711). View Source
- [4] D.G. Diana, D.C. Pevear, M.J. Fancher, et al. In vitro and in vivo activities of WIN 54954, a new broad-spectrum antipicornavirus drug. Antimicrob. Agents Chemother., 1990, 34(6), 1209–1215. View Source
